![molecular formula C8H7FN2O B3162413 (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 878197-92-3](/img/structure/B3162413.png)

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

説明

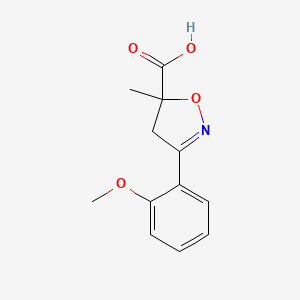

“(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H7FN2O and a molecular weight of 166.155g/mol . It is a derivative of the imidazopyridine family, which is known for its unique electronic and chemical properties .

Synthesis Analysis

The synthesis of this compound involves intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . A modified protocol for the dehydration of formamides to isocyanides has been found to be tolerant of an unprotected hydroxyl functional group .Molecular Structure Analysis

The molecular structure of “(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol” consists of a five-membered imidazole ring fused with a six-membered pyridine ring, with a fluorine atom at the 5-position and a methanol group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily based on nucleophilic aromatic substitution . The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, can increase the yield of the reaction by reducing the competing intermolecular reaction .科学的研究の応用

Antiviral Agents: Researchers have explored imidazopyridines as potential antiviral agents . Their unique electronic properties make them promising candidates for inhibiting viral enzymes or interfering with viral replication.

Chemical Synthesis and Methodology

The synthesis of imidazopyridines, including (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol, is an active area of research. Notable methodologies include:

One-Pot Synthesis: Researchers have developed efficient one-pot methods for preparing functionalized imidazo[1,2-a]pyridines . These strategies allow streamlined access to diverse derivatives.

Solvent and Catalyst Optimization: Investigations into suitable solvents and reaction conditions have led to improved yields and selectivity. For example, using tert-butanol instead of methanol enhances tetracyclic formation .

Biological Activity and Pharmacology

Imidazopyridines exhibit a range of biological activities:

- Trypanosomal Methionyl-tRNA Synthetase Inhibitors : A study identified 5-Fluoroimidazo[4,5-b]pyridine as a privileged fragment with bioavailability for inhibiting trypanosomal methionyl-tRNA synthetase . This finding could impact antiparasitic drug development.

将来の方向性

The imidazopyridine family, to which this compound belongs, continues to generate much research interest in synthetic chemistry due to their biological importance . Future research may focus on developing safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives .

作用機序

Target of Action

Imidazopyridine derivatives, which this compound is a part of, have been reported to have a broad spectrum of therapeutic targets, including sedative drugs, antiviral agents, anticancer compounds, immunomodulators, and antitubercular agents . They also show activity as gastric proton pump inhibitors and as antifungal, antibacterial, and anxiolytic agents .

Mode of Action

The mode of action of (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvents like tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction .

Biochemical Pathways

It’s known that imidazopyridine derivatives can affect a variety of biochemical pathways due to their broad spectrum of therapeutic targets .

Pharmacokinetics

The compound’s structure and chemical properties, such as its molecular weight and solubility, would likely influence its bioavailability .

Result of Action

It’s known that imidazopyridine derivatives can have a variety of effects on cells and molecules due to their broad spectrum of therapeutic targets .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .

特性

IUPAC Name |

(5-fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFPKLUYRZNUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C(=C1)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704456 | |

| Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

CAS RN |

878197-92-3 | |

| Record name | (5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Bromo-imidazol-1-yl)ethyl]-morpholine](/img/structure/B3162340.png)

![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)

![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)

![3-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3162416.png)